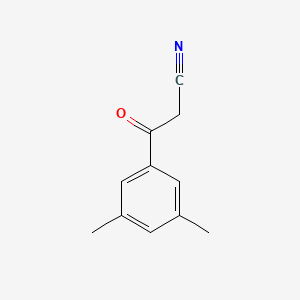

3,5-Dimethylbenzoylacetonitrile

Description

3,5-Dimethylbenzoylacetonitrile (CAS: 39101-54-7), also referred to as 2-(3,5-dimethylphenyl)acetonitrile, is a nitrile derivative with a benzene ring substituted by two methyl groups at the 3 and 5 positions and an acetonitrile (-CH₂CN) functional group. Its molecular formula is C₁₀H₁₁N, with a molecular weight of 145.2 g/mol . The compound is utilized in organic synthesis, particularly in the development of coordination complexes and pharmaceuticals, owing to its electron-withdrawing nitrile group and sterically accessible aromatic ring .

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJSYGBBRTZOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557580 | |

| Record name | 3-(3,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85692-25-7 | |

| Record name | 3-(3,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Pathways

It’s known that the compound can be used as a precursor in the synthesis of other organic compounds

Result of Action

It’s known that the compound can be used in the synthesis of other organic compounds, but the specific effects of these compounds at the molecular and cellular level are subjects of ongoing research.

Biological Activity

3,5-Dimethylbenzoylacetonitrile is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the available data regarding its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C12H13N

- Molecular Weight : 185.24 g/mol

- CAS Number : 123481

This compound features a benzoyl group substituted with two methyl groups at the 3 and 5 positions, linked to an acetonitrile moiety. Such structural features may influence its biological activity.

Mechanisms of Biological Activity

Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:

- Antioxidant Activity : The presence of methyl groups in the benzoyl ring may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Cytotoxicity : Preliminary studies indicate that derivatives of benzoylacetonitriles exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes associated with cancer progression, including aromatase and certain kinases.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights that may be applicable to this compound.

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxic Effects on Cancer Cells : A study conducted on various benzoylacetonitrile derivatives demonstrated significant cytotoxic activity against MCF-7 cells with varying IC50 values depending on substitution patterns. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and better interaction with cellular membranes.

- Antioxidant Properties : In vitro assays indicated that certain derivatives showed promising antioxidant activity, which could be attributed to their ability to donate electrons and neutralize free radicals effectively.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3,5-Dimethylbenzoylacetonitrile is in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of various drugs, particularly those targeting cardiovascular diseases. For instance, it is involved in the synthesis of verapamil, a calcium channel blocker used to treat hypertension and angina .

Case Study: Synthesis of Verapamil

- Objective : To synthesize verapamil using this compound as a key intermediate.

- Method : The synthesis involves multiple steps including decarboxylation and aldoxime reactions, culminating in the formation of verapamil.

- Outcome : The process demonstrated high yields and purity levels exceeding 99%, indicating the compound's efficacy as a synthetic precursor .

Organic Synthesis

In addition to its medicinal applications, this compound is utilized in organic synthesis for creating various chemical compounds. Its structure allows for diverse functionalization possibilities.

Applications in Organic Synthesis

- As a Building Block : It acts as a versatile building block for synthesizing other organic molecules.

- Reactivity : The presence of the nitrile group enhances its reactivity in nucleophilic addition reactions, making it valuable for creating complex organic structures.

Recent studies have highlighted the importance of this compound in developing new therapeutic agents. Its unique chemical properties facilitate the design of novel compounds with enhanced biological activities.

Case Study: Novel Drug Development

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. donating groups : The presence of chloro or nitro groups (e.g., in 3,5-dichloro/dinitro analogs) increases molecular weight and polarity compared to methyl-substituted derivatives, influencing boiling points and solubility .

Spectroscopic Characteristics

Infrared (IR) Spectroscopy

- This compound : While specific IR data for this compound is unavailable, analogous nitriles exhibit strong C≡N stretching vibrations near 2240–2260 cm⁻¹ . Methyl C-H stretches are observed at ~2850–2960 cm⁻¹ .

- 3,5-Dinitrobenzonitrile: Nitro groups introduce additional peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), absent in methyl-substituted analogs .

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : For this compound, the methyl protons resonate as singlets at δ 2.3–2.5 ppm , while the acetonitrile CH₂ group appears as a triplet near δ 3.7 ppm (coupled with the nitrile carbon) .

- ¹³C NMR : The nitrile carbon is typically observed at δ 115–120 ppm , with aromatic carbons in the δ 125–140 ppm range .

Coordination Chemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.